7-APDB (hydrochloride) synthesis and characterization
7-APDB (hydrochloride) synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 7-APDB (hydrochloride)
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of 7-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (7-APDB HCl). 7-APDB is a research chemical belonging to the aminopropyl dihydrobenzofuran class and is a positional isomer of more widely studied compounds such as 5-APDB and 6-APDB.[1][2] This document details a plausible and well-precedented synthetic pathway, from the construction of the core 2,3-dihydrobenzofuran scaffold to the final amination and salt formation. Furthermore, it outlines a complete workflow for the structural verification and purity assessment of the final compound, leveraging modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, scientifically-grounded understanding of this compound for research and forensic applications.
Introduction and Scientific Context
Chemical Identity and Nomenclature
7-APDB is a synthetic molecule that is structurally analogous to entactogenic compounds like 3,4-Methylenedioxyamphetamine (MDA).[3] In the 7-APDB structure, the methylenedioxy ring of MDA is replaced by a 2,3-dihydrobenzofuran ring system, with the aminopropyl side chain attached at the 7-position of the bicyclic core. The hydrochloride salt is typically the form used for research due to its increased stability and solubility.[1]
| Identifier | Value |
| IUPAC Name | 1-(2,3-Dihydro-1-benzofuran-7-yl)propan-2-amine hydrochloride |
| Common Name | 7-APDB hydrochloride |
| Synonyms | 2,3-dihydro-α-methyl-7-benzofuranethanamine, monohydrochloride[1] |
| CAS Number | 1337821-68-7 (Free Base)[4] |
| Molecular Formula | C₁₁H₁₅NO · HCl[1] |
| Molecular Weight | 213.7 g/mol [1] |
Rationale for Synthesis and Characterization
The study of positional isomers of psychoactive compounds is critical in both pharmacology and forensic science. Isomeric variations can lead to significant differences in pharmacological activity, potency, and toxicology. The synthesis and characterization of all possible isomers, such as the four aminopropyl benzofuran (APB) isomers (4-, 5-, 6-, and 7-APB), are essential for the unambiguous identification of these substances in seized materials.[5][6] 7-APDB, being one of the lesser-studied isomers in its class, represents an important analytical standard for forensic laboratories and a tool for researchers investigating structure-activity relationships (SAR) at monoamine transporters.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 7-APDB HCl can be logically approached through a retrosynthetic analysis that breaks the target molecule down into simpler, more readily available precursors.
Caption: Retrosynthetic analysis of 7-APDB hydrochloride.
This analysis suggests a forward synthesis commencing with the formation of a substituted 2,3-dihydrobenzofuran ring. Numerous methods exist for synthesizing this core, often involving transition-metal-catalyzed cyclization reactions.[7][8][9] A common and effective strategy, analogous to syntheses reported for related compounds, involves the following key transformations:[10]
-
Formation of the Dihydrobenzofuran Core: Starting from a suitable phenol, the 2,3-dihydrobenzofuran ring system is constructed.
-
Introduction of the Propyl Side Chain: A three-carbon chain is attached to the 7-position of the ring, typically terminating in a ketone (a propanone).
-
Reductive Amination: The ketone is converted to the primary amine to yield the 7-APDB freebase.
-
Salt Formation: The freebase is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Experimental Procedure: A Plausible Synthetic Route
The following protocol is a representative synthesis based on established methodologies for analogous compounds.[6][10] Researchers must adapt and optimize these procedures based on laboratory conditions and available instrumentation.
WARNING: This procedure involves hazardous materials and should only be performed by trained professionals in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).
Step 1: Synthesis of 7-(2-oxopropyl)-2,3-dihydrobenzofuran
This key intermediate can be synthesized from a precursor like 7-bromo-2,3-dihydrobenzofuran. The causality behind this choice is the versatility of the aryl bromide for cross-coupling reactions. A palladium-catalyzed coupling reaction with a propanone enolate equivalent is a standard and effective method for forming the required carbon-carbon bond.
-
To a solution of 7-bromo-2,3-dihydrobenzofuran in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., sodium tert-butoxide).
-
Add the acetone equivalent, such as isopropenyl acetate or an acetone enolate.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via silica gel column chromatography to yield the desired propanone intermediate.
Step 2: Reductive Amination to form 7-APDB Freebase
Reductive amination is a robust and widely used method for converting ketones to amines. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
-
Dissolve the 7-(2-oxopropyl)-2,3-dihydrobenzofuran intermediate in a suitable solvent, such as methanol.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, in excess.
-
Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often chosen for its selectivity in reducing the imine in the presence of the ketone.
-
Stir the reaction at room temperature until the reaction is complete.
-
Acidify the mixture to destroy excess reducing agent, then basify with a strong base (e.g., NaOH solution) to a high pH.
-
Extract the 7-APDB freebase with a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
Step 3: Formation of 7-APDB Hydrochloride
Conversion to the hydrochloride salt is a standard final step to produce a stable, crystalline solid that is easier to handle, weigh, and store than the freebase oil.[11]
-
Dissolve the crude 7-APDB freebase oil in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to yield 7-APDB hydrochloride as a crystalline solid.
Physicochemical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized material. This process is self-validating, where each technique provides complementary information to build a complete structural picture.
Caption: A typical analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired. The expected spectra for 7-APDB can be predicted based on data from its unsaturated analog, 7-APB.[12]
-
¹H NMR: Key signals will include a doublet for the methyl group (CH₃) on the propyl chain, multiplets for the methylene (CH₂) protons, and a multiplet for the methine (CH) proton. The dihydrofuran ring will show two characteristic triplets for the -O-CH₂-CH₂- protons. The aromatic region will display a splitting pattern consistent with a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR: The spectrum will show distinct signals for each of the 11 carbon atoms. Key signals include the methyl carbon, the aliphatic methylene and methine carbons, and the aromatic carbons. The two aliphatic carbons of the dihydrofuran ring will be a key differentiator from the vinyl carbons seen in 7-APB.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS confirms the molecular weight and provides characteristic fragmentation patterns. The sample is typically analyzed as the freebase.
-
Sample Preparation: Dissolve the HCl salt in water, basify with NaOH, and extract with an organic solvent.
-
Analysis: Inject the organic solution into the GC-MS.
-
Expected Results:
-
The total ion chromatogram (TIC) should show a single major peak, indicating the purity of the sample.
-
The mass spectrum for this peak should show a molecular ion (M⁺) peak at m/z = 177, corresponding to the molecular weight of the freebase.[4][13]
-
A prominent base peak at m/z = 44 is expected, corresponding to the [CH(CH₃)NH₂]⁺ fragment, which is characteristic of amphetamine-type structures.[6]
-
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: Primary amine salt will show broad absorption in the 2400-3200 cm⁻¹ region.
-
C-H Stretch: Aliphatic and aromatic C-H stretches will appear around 2850-3100 cm⁻¹.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-O Stretch: A strong peak around 1200-1250 cm⁻¹ is expected for the aryl ether C-O bond.
Summary of Expected Characterization Data
The following table summarizes the key analytical data points that collectively confirm the successful synthesis of 7-APDB HCl.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Aromatic Protons | ~6.8-7.2 ppm (Multiplets, 3H) |
| Dihydrofuran Protons | Two triplets, ~3.2 ppm (t, 2H) and ~4.6 ppm (t, 2H) | |
| Propyl Chain | Multiplets for CH and CH₂, doublet for CH₃ | |
| ¹³C NMR | Aromatic Carbons | ~110-160 ppm (6 signals) |
| Aliphatic Carbons | Signals for CH₃, CH₂, CH, and two O-CH₂-CH₂ carbons | |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z 177 (Freebase) |
| Base Peak | m/z 44 | |
| FTIR | Key Stretches (cm⁻¹) | ~2400-3200 (N-H salt), ~1250 (C-O ether) |
| UV-Vis | λmax | 206, 285 nm[1] |
Conclusion
This guide has outlined a technically sound and logical approach for the synthesis and comprehensive characterization of 7-APDB hydrochloride. By following a well-established synthetic strategy involving the formation of a dihydrobenzofuran intermediate followed by reductive amination, the target compound can be obtained efficiently. The subsequent characterization workflow, employing a suite of orthogonal analytical techniques (NMR, GC-MS, and FTIR), provides a self-validating system to rigorously confirm the molecular structure and ensure high purity. The data and protocols presented herein serve as a vital resource for researchers and forensic chemists requiring a definitive guide to 7-APDB HCl.
References
-
Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844-3849. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Verma, R., Kumari, I., & Singh, R. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(27), 17353-17381. [Link]
-
Nair, J. B., et al. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega, 6(50), 34633–34643. [Link]
-
Stanczuk, A., Morris, N., Gardner, E. A., & Kavanagh, P. (2013). Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug testing and analysis, 5(4), 270–276. [Link]
-
Briner, T., et al. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal, 9(2), 61-71. [Link]
-
Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 62-74. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 83874760, 7-APDB. [Link]
-
Nichols, D. E., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700-3706. [Link]
-
Veranova. (2023). Synthesis of MDMA·HCl for Emerging Therapeutic Use. [Link]
-
Wikipedia. (n.d.). 5-APDB. [Link]
-
ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-APDB - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forendex.southernforensic.org [forendex.southernforensic.org]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 9. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. veranova.com [veranova.com]
- 12. researchgate.net [researchgate.net]
- 13. GSRS [gsrs.ncats.nih.gov]
